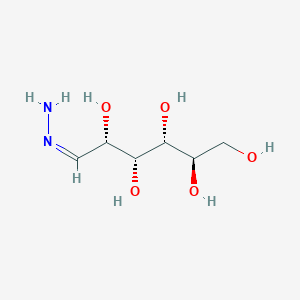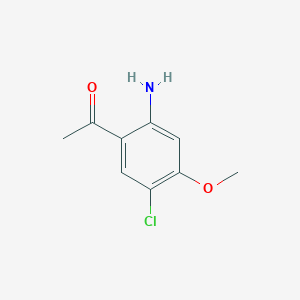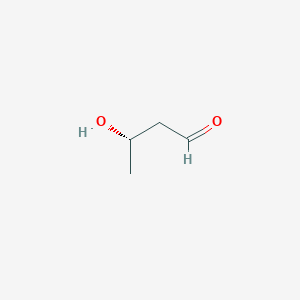
(S)-3-hydroxybutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-hydroxybutanal is an organic compound with the molecular formula C4H8O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is an important intermediate in various biochemical pathways and has significant applications in both research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3S)-3-hydroxybutanal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
In industrial settings, (3S)-3-hydroxybutanal is often produced via biocatalytic processes. These methods utilize enzymes to catalyze the reaction, offering high selectivity and yield. For example, the use of genetically modified microorganisms can enhance the efficiency of the production process, making it more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (3S)-3-hydroxybutanoic acid.
Reduction: It can be reduced to (3S)-3-hydroxybutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions include (3S)-3-hydroxybutanoic acid, (3S)-3-hydroxybutanol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-hydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, particularly in the synthesis of amino acids and other essential biomolecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3S)-3-hydroxybutanal exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The molecular targets and pathways involved include those related to energy metabolism and biosynthesis of essential compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-hydroxybutanal: The enantiomer of (3S)-3-hydroxybutanal, with similar chemical properties but different biological activities.
3-hydroxybutanoic acid: A related compound that is a product of the oxidation of (3S)-3-hydroxybutanal.
3-hydroxybutanol: A reduction product of (3S)-3-hydroxybutanal.
Uniqueness
(3S)-3-hydroxybutanal is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. Its role as an intermediate in various biochemical pathways further highlights its importance in both research and industrial applications.
Eigenschaften
Molekularformel |
C4H8O2 |
|---|---|
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
(3S)-3-hydroxybutanal |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
HSJKGGMUJITCBW-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](CC=O)O |
Kanonische SMILES |
CC(CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B15050897.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15050900.png)
![3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050904.png)
![1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine](/img/structure/B15050909.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B15050913.png)
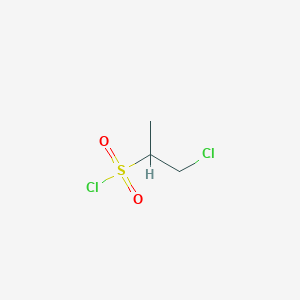
amine](/img/structure/B15050927.png)

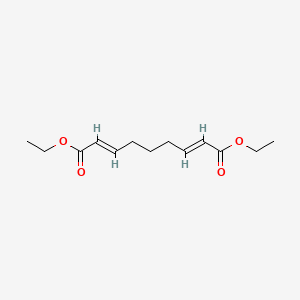
![2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B15050951.png)
![3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B15050989.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B15050992.png)
